4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide
Description
4-({1-[(4-Methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring system. Key structural elements include:
- Core: The thieno[3,2-d]pyrimidine scaffold, known for its role in modulating kinase activity and nucleic acid interactions .
- A methylene-linked cyclohexane carboxamide at position 3, with an N-propyl group contributing to solubility and pharmacokinetic properties. This compound’s design aligns with strategies for optimizing bioavailability and target engagement in drug discovery, though its specific therapeutic target remains unconfirmed in the provided evidence.
Properties
IUPAC Name |
4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-3-13-26-23(29)20-10-8-19(9-11-20)16-28-24(30)22-21(12-14-32-22)27(25(28)31)15-18-6-4-17(2)5-7-18/h4-7,12,14,19-20H,3,8-11,13,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHUDRAWNXSCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Modifications
Key Observations :
Table 2: Bioactivity Data of Related Compounds
Notes:
- The target compound lacks direct bioactivity data in the provided evidence. However, pyrazole analogs (e.g., 29b) demonstrate measurable receptor activity, highlighting the importance of substituent optimization for target engagement .
- Cross-reactivity variability () implies that structurally similar compounds may exhibit divergent activities depending on assay format, necessitating rigorous selectivity profiling .
Computational Similarity Analysis
Table 3: Similarity Metrics Using Molecular Fingerprints
Methodology :
Insights :
- The target compound’s moderate yield (~40%) reflects challenges in steric hindrance during cyclohexane carboxamide formation.
- Higher yields in analogs (e.g., 51) suggest optimized coupling conditions (e.g., EDC/HOBt) that could be adapted for the target’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
